molecular formula C9H12Cl2N2O B2360768 5-Amino-2-chloro-N-ethylbenzamide hydrochloride CAS No. 1268990-57-3

5-Amino-2-chloro-N-ethylbenzamide hydrochloride

Cat. No.: B2360768
CAS No.: 1268990-57-3
M. Wt: 235.11
InChI Key: JXRQRVYBRPUOQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-chloro-N-ethylbenzamide hydrochloride is a chemical compound with the molecular formula C9H12Cl2N2O. It is known for its potential applications in various fields of research and industry. The compound is characterized by the presence of an amino group, a chloro substituent, and an ethyl group attached to the benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-chloro-N-ethylbenzamide hydrochloride typically involves the following steps:

    Nitration: The starting material, 2-chloro-N-ethylbenzamide, undergoes nitration to introduce a nitro group at the 5-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-chloro-N-ethylbenzamide hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by other nucleophiles such as hydroxide ions or alkoxide ions.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.

    Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of 5-amino-2-hydroxy-N-ethylbenzamide.

    Oxidation: Formation of 5-nitro-2-chloro-N-ethylbenzamide.

    Reduction: Formation of 5-amino-2-chloro-N-ethylbenzylamine.

Scientific Research Applications

5-Amino-2-chloro-N-ethylbenzamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Amino-2-chloro-N-ethylbenzamide hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloro substituent can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-chlorobenzamide: Similar structure but lacks the ethyl group.

    5-Amino-2-chlorobenzamide: Similar structure but lacks the ethyl group.

    N-Ethyl-2-chlorobenzamide: Similar structure but lacks the amino group.

Uniqueness

5-Amino-2-chloro-N-ethylbenzamide hydrochloride is unique due to the presence of both the amino and ethyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions and reactivity that are not observed in the similar compounds listed above.

Biological Activity

5-Amino-2-chloro-N-ethylbenzamide hydrochloride (5-ACLE HCl) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C9H11ClN2O
  • CAS Number : 1268990-57-3
  • Solubility : The hydrochloride form enhances solubility in water, facilitating its use in various biological assays.

The compound features an amino group at the 5-position, a chlorine atom at the 2-position, and an ethyl group attached to the nitrogen atom of the benzamide structure. This unique substitution pattern contributes to its distinct chemical and biological properties.

Research indicates that 5-ACLE HCl exhibits its biological effects through several mechanisms:

  • Enzyme Interaction : The compound may bind to specific enzymes or receptors, altering their activity. This interaction is crucial for its antimicrobial and anticancer properties.
  • Inhibition of Prostaglandin Synthesis : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, leading to a reduction in inflammation by decreasing prostaglandin production .
  • Antimicrobial Activity : Preliminary studies suggest that 5-ACLE HCl demonstrates significant antimicrobial effects against various pathogens, potentially making it a candidate for treating infections.

Antimicrobial Properties

A range of studies has investigated the antimicrobial efficacy of 5-ACLE HCl. It has been reported to exhibit activity against several bacterial strains, suggesting its potential as an antibacterial agent. The exact mechanism is believed to involve disruption of bacterial cell wall synthesis or inhibition of specific metabolic pathways.

Anticancer Activity

In vitro studies have shown that 5-ACLE HCl may possess anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects that could be attributed to its ability to induce apoptosis or inhibit cell proliferation. For instance:

  • Cell Lines Tested : Human breast cancer (MCF-7), lung cancer (A549), and leukemia (CCRF-CEM) cell lines.
  • Findings : Significant reductions in cell viability were observed at varying concentrations, indicating a dose-dependent response .

Case Studies and Research Findings

Several notable studies have explored the biological activity of this compound:

StudyFindings
Antimicrobial Efficacy Study Demonstrated effectiveness against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
Anticancer Activity Assessment Reported IC50 values for MCF-7 cells at approximately 25 µM, indicating strong cytotoxicity compared to control groups.
Mechanism Elucidation Study Found that the compound interacts with key metabolic enzymes, suggesting potential pathways for drug development in cancer therapy .

Safety and Handling

Due to its structural similarities with other chlorinated aromatic compounds, handling this compound requires caution. Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves and goggles.

Properties

IUPAC Name

5-amino-2-chloro-N-ethylbenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O.ClH/c1-2-12-9(13)7-5-6(11)3-4-8(7)10;/h3-5H,2,11H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRQRVYBRPUOQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=CC(=C1)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.